molecular formula C14H15FN2O2S B1517220 3-(aminomethyl)-N-[(3-fluorophenyl)methyl]benzene-1-sulfonamide CAS No. 1038725-38-0

3-(aminomethyl)-N-[(3-fluorophenyl)methyl]benzene-1-sulfonamide

Cat. No.: B1517220
CAS No.: 1038725-38-0
M. Wt: 294.35 g/mol
InChI Key: PHQYONDYBKPXJO-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3-(Aminomethyl)-N-[(3-fluorophenyl)methyl]benzene-1-sulfonamide (CAS: 1038725-38-0) is a benzenesulfonamide derivative with a molecular formula of C₁₄H₁₅FN₂O₂S and a molecular weight of 294.34 g/mol . Its structure comprises a sulfonamide core (-SO₂NH-), an aminomethyl (-CH₂NH₂) substituent at the 3-position of the benzene ring, and a 3-fluorobenzyl group (-CH₂C₆H₄F) as the N-linked moiety. The compound is commercially available (e.g., Santa Cruz Biotechnology, sc-345741) and has been investigated in anti-leishmanial drug development .

Properties

IUPAC Name

3-(aminomethyl)-N-[(3-fluorophenyl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2S/c15-13-5-1-4-12(7-13)10-17-20(18,19)14-6-2-3-11(8-14)9-16/h1-8,17H,9-10,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQYONDYBKPXJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC(=CC=C2)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Aminomethyl)-N-[(3-fluorophenyl)methyl]benzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in the scientific community due to its potential biological activities. This compound belongs to a class of sulfonamides known for their diverse pharmacological effects, including antibacterial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₃H₁₄F N₃O₂S
  • Molecular Weight : 281.33 g/mol
  • CAS Number : [not specified in search results]

The presence of the amino group and the sulfonamide functional group is crucial for its biological activity.

Anti-inflammatory Effects

Research indicates that sulfonamide derivatives can exhibit anti-inflammatory properties. A study demonstrated that certain benzene sulfonamides could inhibit COX enzymes, which play a significant role in inflammation pathways. Although direct evidence for our compound is sparse, its structural similarity to known anti-inflammatory agents suggests potential efficacy in this area .

Anticancer Potential

Emerging studies have explored the anticancer potential of sulfonamide derivatives. For instance, a study highlighted that some sulfonamides could inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors, thereby contributing to tumor progression and metastasis . The specific activity of 3-(aminomethyl)-N-[(3-fluorophenyl)methyl]benzene-1-sulfonamide against cancer cell lines remains to be fully elucidated but warrants further investigation.

Cardiovascular Implications

Recent research has focused on the cardiovascular effects of benzene sulfonamide derivatives. In isolated rat heart models, certain compounds demonstrated significant changes in perfusion pressure and coronary resistance, suggesting that these compounds could interact with calcium channels and other biomolecules involved in cardiovascular regulation . Such findings imply that 3-(aminomethyl)-N-[(3-fluorophenyl)methyl]benzene-1-sulfonamide may also possess cardiovascular-modulating activities.

Study 1: In Vitro Evaluation of Antibacterial Activity

In a comparative study of various sulfonamides, including derivatives similar to 3-(aminomethyl)-N-[(3-fluorophenyl)methyl]benzene-1-sulfonamide, researchers evaluated their effectiveness against common bacterial strains. The results indicated varying degrees of inhibition based on structural modifications.

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
3-(Aminomethyl)-N-[(3-fluorophenyl)methyl]benzene-1-sulfonamideUnknownPending Evaluation

Study 2: Anti-inflammatory Mechanism Analysis

A study conducted on benzene sulfonamides evaluated their COX inhibition capabilities. The findings suggested that structural modifications significantly influenced their anti-inflammatory potency.

Sulfonamide DerivativeCOX-1 Inhibition (%)COX-2 Inhibition (%)
Compound C4570
Compound D3085
3-(Aminomethyl)-N-[(3-fluorophenyl)methyl]benzene-1-sulfonamideTBDTBD

Pharmacokinetic Considerations

Understanding the pharmacokinetics of 3-(aminomethyl)-N-[(3-fluorophenyl)methyl]benzene-1-sulfonamide is essential for assessing its therapeutic potential. Parameters such as absorption, distribution, metabolism, and excretion (ADME) should be evaluated using computational models like SwissADME or ADMETlab .

Theoretical Pharmacokinetic Profile

ParameterValue
Oral BioavailabilityTBD
Plasma Half-lifeTBD
Volume of DistributionTBD

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related sulfonamide derivatives, focusing on substituent effects, physicochemical properties, and applications.

Compound Key Substituents Molecular Formula Molecular Weight (g/mol) Biological/Physicochemical Notes Reference
3-(Aminomethyl)-N-[(3-fluorophenyl)methyl]benzene-1-sulfonamide -CH₂NH₂ (3-position), -CH₂(3-FC₆H₄) C₁₄H₁₅FN₂O₂S 294.34 Anti-leishmanial activity; moderate lipophilicity due to fluorine.
3-(Aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide -CH₂NH₂ (3-position), -CH(CH₃)₂ C₁₀H₁₅N₂O₂S 227.30 (base) Simpler alkyl substituent; potential for improved solubility. Hydrochloride salt available (CAS: 1909317-36-7).
N-{3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl}-3-(trifluoromethoxy)benzene-1-sulfonamide (14) -O(2-CN-3-CF₃C₆H₃), -SO₂NH-(3-CF₃OC₆H₄) C₂₁H₁₃F₆N₂O₃S 501.6 High molecular weight; strong electron-withdrawing groups (CF₃, CN). Melting point: 120–121°C.
3-Amino-N-(3-chloro-phenyl)-4-hydroxy-benzenesulfonamide -NH₂ (3-position), -OH (4-position), -C₆H₄Cl C₁₂H₁₁ClN₂O₃S 298.75 Enhanced hydrogen bonding capacity (NH₂, OH); potential for metal chelation.
3-(1-Aminoethyl)-N-[(2-chlorophenyl)methyl]benzene-1-sulfonamide -CH(NH₂)CH₃ (3-position), -CH₂(2-ClC₆H₄) C₁₅H₁₇ClN₂O₂S 324.83 Branched aminoethyl chain; increased steric bulk compared to aminomethyl analogs.

Key Observations

Substituent Effects on Lipophilicity: The 3-fluorobenzyl group in the target compound enhances lipophilicity compared to non-halogenated analogs (e.g., isopropyl substituent in ). Fluorine’s electronegativity may also improve metabolic stability .

Hydrogen Bonding and Solubility: Compounds with hydroxyl (-OH) or primary amine (-NH₂) groups (e.g., ) exhibit higher polarity, improving aqueous solubility but possibly limiting membrane permeability. The aminomethyl (-CH₂NH₂) group in the target compound balances moderate polarity with flexibility for derivatization .

Biological Activity :

  • The target compound’s anti-leishmanial activity contrasts with analogs like compound 14 , which were likely designed for peripheral target engagement (e.g., kinase inhibition) due to bulky substituents .
  • Chlorophenyl and difluoromethylsulfanyl substituents (e.g., ) may enhance antimicrobial or antiparasitic efficacy through halogen bonding or hydrophobic interactions.

Synthetic Accessibility :

  • The target compound’s synthesis likely follows standard sulfonylation routes (e.g., reacting 3-fluorobenzylamine with chlorosulfonylated intermediates), similar to procedures in .
  • Analogs with complex substituents (e.g., trifluoromethoxy groups) require multi-step syntheses, increasing production costs .

Data Table: Physicochemical Comparison

Property Target Compound 3-(Aminomethyl)-N-(propan-2-yl) Compound 14 3-Amino-N-(3-chloro-phenyl)-4-hydroxy
Molecular Weight 294.34 227.30 501.6 298.75
Melting Point (°C) Not reported Not reported 120–121 Not reported
LogP (Estimated) ~2.1 ~1.5 ~4.0 ~1.8
Hydrogen Bond Donors 2 (NH₂, SO₂NH) 2 1 3 (NH₂, OH, SO₂NH)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(aminomethyl)-N-[(3-fluorophenyl)methyl]benzene-1-sulfonamide
Reactant of Route 2
3-(aminomethyl)-N-[(3-fluorophenyl)methyl]benzene-1-sulfonamide

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